molecular formula C16H14N2O3 B8207971 Benzyl 2-cyano-2-(2-methoxypyridin-4-yl)acetate

Benzyl 2-cyano-2-(2-methoxypyridin-4-yl)acetate

Cat. No.: B8207971
M. Wt: 282.29 g/mol
InChI Key: IPMCWOVMFYGWEF-UHFFFAOYSA-N
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Description

Benzyl 2-cyano-2-(2-methoxypyridin-4-yl)acetate is an organic compound that features a benzyl ester group, a cyano group, and a methoxypyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-cyano-2-(2-methoxypyridin-4-yl)acetate typically involves the reaction of benzyl bromide with 2-cyano-2-(2-methoxypyridin-4-yl)acetic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-cyano-2-(2-methoxypyridin-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyridine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzyl or pyridine derivatives.

Scientific Research Applications

Benzyl 2-cyano-2-(2-methoxypyridin-4-yl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 2-cyano-2-(2-methoxypyridin-4-yl)acetate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the methoxypyridine moiety can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 2-cyanoacetate: Lacks the methoxypyridine moiety, making it less versatile in certain reactions.

    2-Cyano-2-(2-methoxypyridin-4-yl)acetic acid: Lacks the benzyl ester group, affecting its solubility and reactivity.

Uniqueness

Benzyl 2-cyano-2-(2-methoxypyridin-4-yl)acetate is unique due to the presence of both the benzyl ester and methoxypyridine moieties, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications in synthesis and research.

Properties

IUPAC Name

benzyl 2-cyano-2-(2-methoxypyridin-4-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-20-15-9-13(7-8-18-15)14(10-17)16(19)21-11-12-5-3-2-4-6-12/h2-9,14H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPMCWOVMFYGWEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)C(C#N)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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